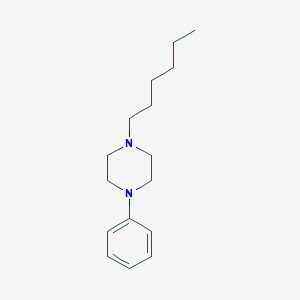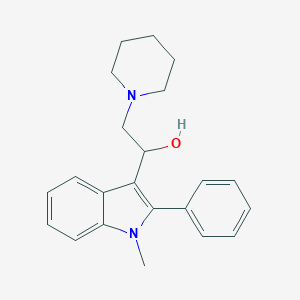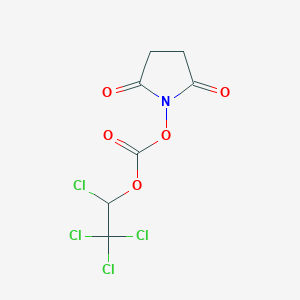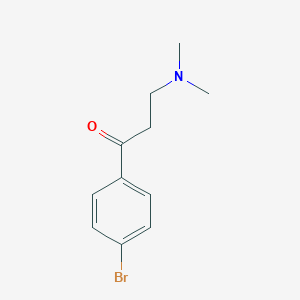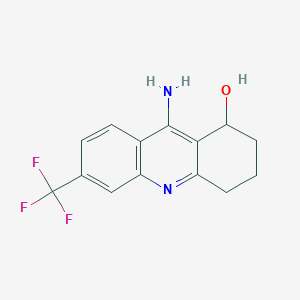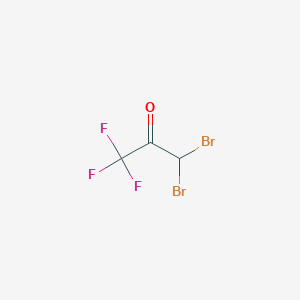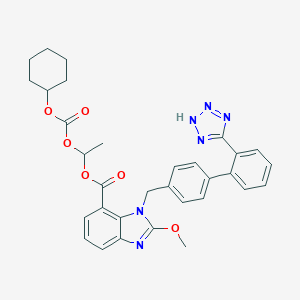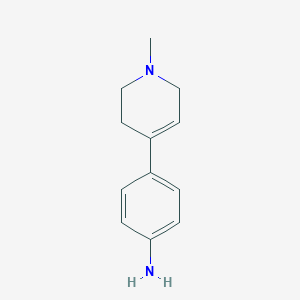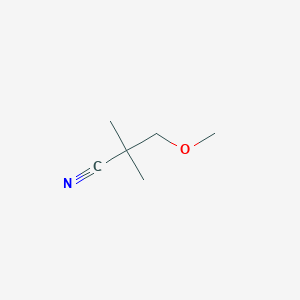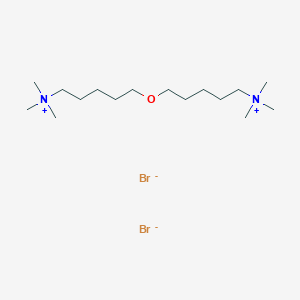
Ammonium, (oxybis(pentamethylene))bis(trimethyl-, dibromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium, (oxybis(pentamethylene))bis(trimethyl-, dibromide) is a chemical compound that is widely used in scientific research. It is an organic compound that is commonly referred to as quaternary ammonium. This compound has a wide range of applications in various fields, including biochemistry, pharmacology, and medicinal chemistry.
Wirkmechanismus
Ammonium, (oxybis(pentamethylene))bis(trimethyl-, dibromide) works by disrupting the cell membrane of microorganisms. It does this by binding to the cell membrane and disrupting its structure, leading to cell death. This compound is also known to inhibit the activity of enzymes that are involved in the synthesis of DNA and RNA.
Biochemische Und Physiologische Effekte
Ammonium, (oxybis(pentamethylene))bis(trimethyl-, dibromide) has several biochemical and physiological effects. It is known to be toxic to microorganisms and is used as a disinfectant. It is also known to cause skin irritation and can cause respiratory problems if inhaled in large quantities. This compound is not toxic to humans and is not known to cause any long-term health effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Ammonium, (oxybis(pentamethylene))bis(trimethyl-, dibromide) in lab experiments include its wide range of applications, low cost, and ease of synthesis. However, this compound has some limitations. It is known to be toxic to some microorganisms, which can limit its use in certain experiments. It is also not suitable for use in experiments that require a high degree of purity.
Zukünftige Richtungen
There are several future directions for the use of Ammonium, (oxybis(pentamethylene))bis(trimethyl-, dibromide) in scientific research. One area of research is the synthesis of new chiral compounds using this compound as a reagent. Another area of research is the development of new disinfectants and antimicrobial agents based on the structure of this compound. Additionally, this compound could be used in the development of new surfactants and detergents with improved properties. Overall, Ammonium, (oxybis(pentamethylene))bis(trimethyl-, dibromide) has many potential applications in scientific research, and further research is needed to explore its full potential.
Synthesemethoden
The synthesis of Ammonium, (oxybis(pentamethylene))bis(trimethyl-, dibromide) involves the reaction between pentamethylene diamine and trimethylamine with dibromoethane. The reaction takes place in the presence of an organic solvent such as methanol or ethanol. The reaction produces a white crystalline powder that is soluble in water and other polar solvents.
Wissenschaftliche Forschungsanwendungen
Ammonium, (oxybis(pentamethylene))bis(trimethyl-, dibromide) has a wide range of applications in scientific research. It is commonly used as a quaternary ammonium salt in the synthesis of various organic compounds. It is also used as a reagent in the preparation of chiral compounds. In biochemistry, this compound is used as a protein denaturant and as a membrane permeabilizer. It is also used in the synthesis of surfactants and detergents.
Eigenschaften
CAS-Nummer |
109441-52-3 |
|---|---|
Produktname |
Ammonium, (oxybis(pentamethylene))bis(trimethyl-, dibromide |
Molekularformel |
C16H38Br2N2O |
Molekulargewicht |
434.3 g/mol |
IUPAC-Name |
trimethyl-[5-[5-(trimethylazaniumyl)pentoxy]pentyl]azanium;dibromide |
InChI |
InChI=1S/C16H38N2O.2BrH/c1-17(2,3)13-9-7-11-15-19-16-12-8-10-14-18(4,5)6;;/h7-16H2,1-6H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
JRHWAWVWXUAHOE-UHFFFAOYSA-L |
SMILES |
C[N+](C)(C)CCCCCOCCCCC[N+](C)(C)C.[Br-].[Br-] |
Kanonische SMILES |
C[N+](C)(C)CCCCCOCCCCC[N+](C)(C)C.[Br-].[Br-] |
Synonyme |
trimethyl-[5-(5-trimethylammoniopentoxy)pentyl]azanium dibromide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(2-Ethoxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B27856.png)
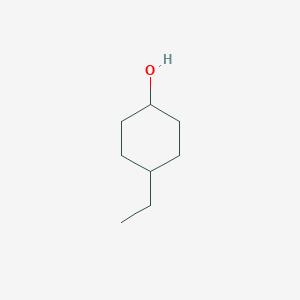
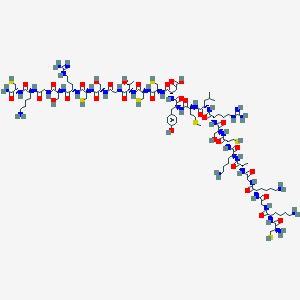
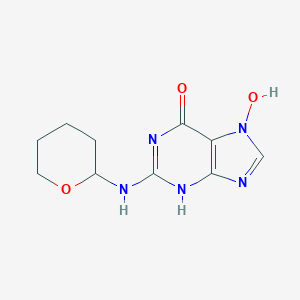
![alpha-(4-Bromophenyl)-alpha-[2-(dimethylamino)ethyl]-3-pyridinemethanol](/img/structure/B27868.png)
